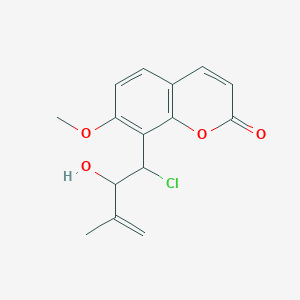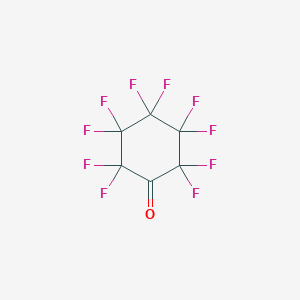
(2-Propoxypyridin-3-yl)boronic acid
Overview
Description
“(2-Propoxypyridin-3-yl)boronic acid” is a boronic acid derivative with the CAS Number: 1218790-85-2 . It has a molecular weight of 181 and its IUPAC name is 2-propoxy-3-pyridinylboronic acid . The Inchi Code for this compound is 1S/C8H12BNO3/c1-2-6-13-8-7 (9 (11)12)4-3-5-10-8/h3-5,11-12H,2,6H2,1H3 .
Synthesis Analysis
The synthesis of boronic acids, including “(2-Propoxypyridin-3-yl)boronic acid”, has been widely studied in medicinal chemistry . Boronic acids are commonly used in Suzuki-Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction . The synthesis of boronic acids can be achieved through various methods, including halogen-metal exchange, metal-hydrogen exchange via directed ortho-metallation (DoM), and iridium or rhodium catalyzed C-H or C-F borylation .Molecular Structure Analysis
The molecular formula of “(2-Propoxypyridin-3-yl)boronic acid” is C8H12BNO3 . Its average mass is 180.997 Da and its monoisotopic mass is 181.091019 Da .Chemical Reactions Analysis
Boronic acids, including “(2-Propoxypyridin-3-yl)boronic acid”, have been used in a wide range of organic reactions . They have been used in the preparation of sensors for carbohydrates, and as potential pharmaceutical agents . They have also been used in click reactions, which are increasingly being applied to the synthesis of compounds containing the boronic acid moiety .Physical And Chemical Properties Analysis
“(2-Propoxypyridin-3-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere, under -20C .Scientific Research Applications
Sensing Applications
Boronic acids, including “(2-Propoxypyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . One of the most common applications of boronic acids is the detection of diols and anions . They can be used in both homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be particularly useful in the study of biological systems and processes.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in proteomics and related fields.
Separation Technologies
Boronic acids have been used in the separation of various compounds . Their unique properties allow them to selectively bind to certain molecules, enabling their separation from a mixture.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . For instance, peptide-boronic acids (PBAs) are used as protease inhibitors , which can be crucial in the development of new drugs.
Catalysis
Borinic acids, a subclass of organoborane compounds, have been used in cross-coupling reactions and catalysis . This makes them valuable in various chemical synthesis processes.
Material Science
Borinic acids have also found applications in material science, including the development of polymer or optoelectronics materials .
Chemical Synthesis
Borinic acids are used in chemical synthesis . Their unique properties make them versatile synthetic intermediates in the creation of a wide range of chemical compounds.
Mechanism of Action
Target of Action
The primary target of (2-Propoxypyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, (2-Propoxypyridin-3-yl)boronic acid participates in electronically divergent processes with the palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation .
- Oxidative Addition : This occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Transmetalation : This occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The main biochemical pathway affected by (2-Propoxypyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere and under -20°c , indicating that its stability and bioavailability may be affected by temperature and atmospheric conditions.
Result of Action
The result of the action of (2-Propoxypyridin-3-yl)boronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a crucial step in many synthetic procedures, particularly in the synthesis of complex organic molecules .
Action Environment
The action of (2-Propoxypyridin-3-yl)boronic acid is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These factors can affect the stability of the compound and its efficacy in the SM coupling reaction .
Safety and Hazards
The safety information for “(2-Propoxypyridin-3-yl)boronic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
Boronic acids, including “(2-Propoxypyridin-3-yl)boronic acid”, are increasingly being used in diverse areas of research . They are being used in the synthesis of complex small molecules, and their use is paving the way for highly accelerated synthesis and miniaturized reaction scouting . This allows access to unprecedented boronic acid libraries .
properties
IUPAC Name |
(2-propoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5,11-12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCHOASBQZMXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598914 | |
| Record name | (2-Propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propoxypyridin-3-yl)boronic acid | |
CAS RN |
1218790-85-2 | |
| Record name | B-(2-Propoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



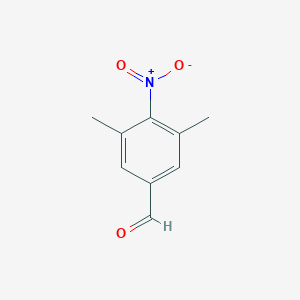
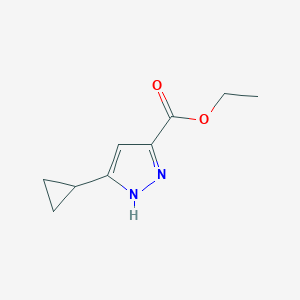

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)
![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)
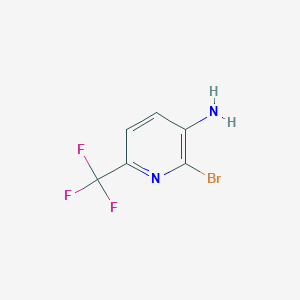
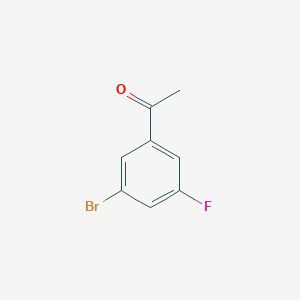
![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)
